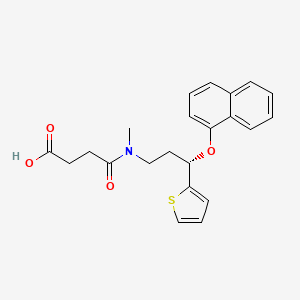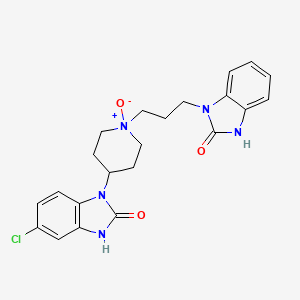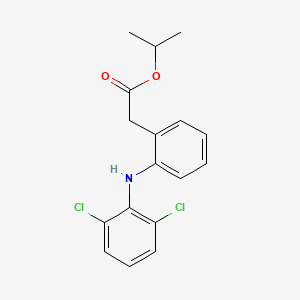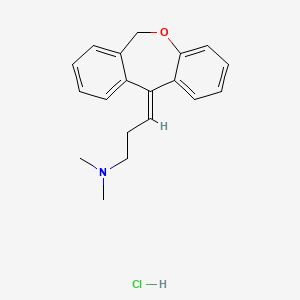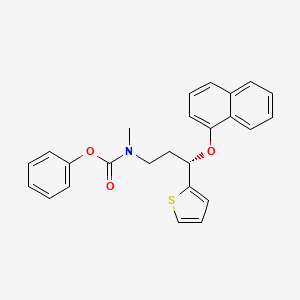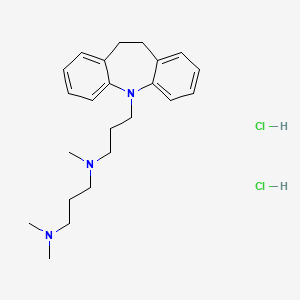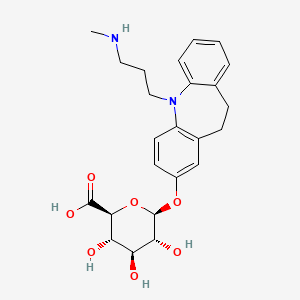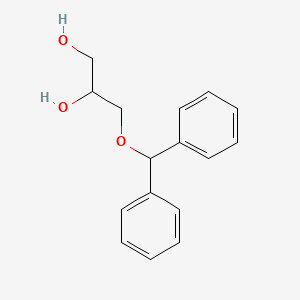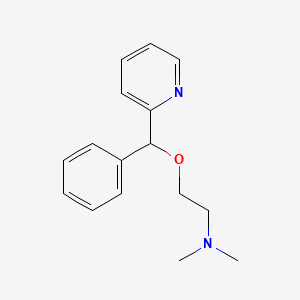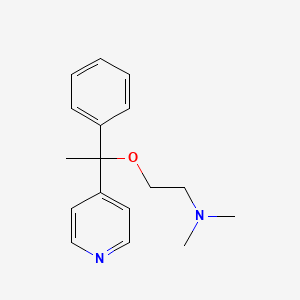
Biotin Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin sulfoxide is a derivative of biotin, formed when biotin undergoes oxidation. It is a sulfoxide compound with the chemical formula C10H16N2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents. Common oxidants include hydrogen peroxide, peracids, and other peroxides. The reaction typically occurs under mild conditions to prevent over-oxidation to biotin sulfone .
Industrial Production Methods: Industrial production of this compound involves controlled oxidation processes, often using biocatalysts to achieve high selectivity and yield. Enzymatic methods, such as using sulfoxide reductases, have been explored for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Biotin sulfoxide primarily undergoes reduction and further oxidation reactions. It can be reduced back to biotin or oxidized to biotin sulfone .
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Major Products:
Reduction: Biotin.
Oxidation: Biotin sulfone.
Scientific Research Applications
Biotin sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study sulfoxide chemistry and reactions.
Biology: Investigated for its role in biotin metabolism and its effects on cellular processes.
Medicine: Potential therapeutic applications due to its involvement in metabolic pathways.
Industry: Utilized in the synthesis of chiral sulfoxides, which are important in pharmaceutical and agrochemical industries
Mechanism of Action
Biotin sulfoxide exerts its effects through its interaction with various enzymes and metabolic pathways. It is involved in the catabolism of biotin and can influence the activity of biotin-dependent carboxylases. These enzymes play crucial roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism .
Comparison with Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biotin Sulfone: A further oxidized form of biotin sulfoxide, with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its intermediate oxidation state, allowing it to participate in both reduction and oxidation reactions. This makes it a valuable compound for studying redox biology and developing biocatalytic processes .
Properties
CAS No. |
23015-53-4 |
|---|---|
Molecular Formula |
C10H16N2O4S |
Molecular Weight |
260.31 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)](/img/structure/B602257.png)
